molecular formula C18H17N3O3S B2677269 (Z)-2-(4-(4-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 905778-19-0

(Z)-2-(4-(4-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2677269
CAS No.: 905778-19-0
M. Wt: 355.41
InChI Key: ICKHTACSBSJOPU-HNENSFHCSA-N
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Description

(Z)-2-(4-(4-Nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a thiazole-based compound characterized by a nitro-substituted phenyl ring at position 4 of the thiazole core and an o-tolylimino group (ortho-methylphenylimino) at position 2. This compound belongs to a class of Schiff base thiazoles, which are widely studied for their electronic properties, biological activities, and versatility in coordination chemistry.

Properties

IUPAC Name

2-[2-(2-methylphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-4-2-3-5-16(13)19-18-20(10-11-22)17(12-25-18)14-6-8-15(9-7-14)21(23)24/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKHTACSBSJOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, based on various studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The presence of a nitrophenyl group and an o-tolylimino moiety enhances its chemical reactivity and potential biological interactions.

Molecular Formula

  • Molecular Formula: C16H16N4O3S
  • Molecular Weight: 356.39 g/mol

Antimicrobial Activity

Multiple studies have investigated the antimicrobial properties of thiazole derivatives, including those structurally related to this compound. These compounds have shown significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli64 µg/mL
Compound BS. aureus32 µg/mL
This compoundS. typhiTBD

In a study by , various thiazole derivatives exhibited antibacterial activity against E. coli and Staphylococcus aureus, indicating that modifications in the structure can lead to enhanced efficacy.

Anticancer Activity

Research has also focused on the anticancer properties of thiazole derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in Chemical Science Transactions demonstrated that certain thiazole derivatives could significantly reduce the viability of cancer cell lines, suggesting their potential as anticancer agents. The specific mechanisms involved include the inhibition of key signaling pathways associated with cell growth and survival.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Thiazoles can act as enzyme inhibitors, disrupting metabolic pathways in microbial cells.
  • DNA Interaction: Some studies suggest that thiazole derivatives can intercalate with DNA, leading to mutations or cell death.
  • Reactive Oxygen Species (ROS) Generation: Certain compounds may induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Features and Molecular Formulas

Thiazole derivatives with variations in substituent positions, aromatic groups, and functional moieties exhibit distinct physicochemical and biological properties. Below is a structural comparison with key analogs:

Compound Name Molecular Formula Key Substituents Reference
(Z)-2-(4-(4-Nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol (Target) C₁₈H₁₇N₃O₃S 4-Nitrophenyl (C₆H₄NO₂), o-tolylimino (C₆H₃(CH₃)NH), ethanol (C₂H₅OH)
(Z)-2-(4-(3-Nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol C₁₈H₁₇N₃O₃S 3-Nitrophenyl (C₆H₄NO₂), p-tolylimino (C₆H₄(CH₃)NH), ethanol (C₂H₅OH)
2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol C₂₀H₂₂N₂OS 4-Isopropylphenyl (C₆H₄C₃H₇), phenylimino (C₆H₅NH), ethanol (C₂H₅OH)
N-(4-(4-Methyl-2-(phenylimino)thiazol-3(2H)-yl)-phenyl)acetamide (6a) C₁₈H₁₆N₃OS Phenylimino (C₆H₅NH), acetamide (CH₃CONH), methylthiazole

Key Observations :

  • Substituent Steric Effects: The o-tolylimino group (ortho-methyl) in the target compound introduces steric hindrance, which may reduce crystallinity compared to the p-tolylimino (para-methyl) analog .
  • Functional Groups: Ethanol and acetamide substituents improve solubility in polar solvents (e.g., ethanol, DMF), whereas bulkier groups like isopropylphenyl increase hydrophobicity .

Key Observations :

  • Solvent Choice: Ethanol is widely used for recrystallization due to its polarity and low cost, but ionic liquids (e.g., 1-methyl-3-pentylimidazolium bromide) offer greener alternatives with higher yields .
  • Reaction Time : Microwave-assisted synthesis (e.g., for triazolones in ) reduces reaction time compared to traditional reflux methods .
Physicochemical Properties
Compound Melting Point (°C) IR Spectral Peaks (cm⁻¹) Notable Features Reference
Target Compound Not reported Expected: ~3250 (O–H), ~1520 (NO₂ asym) Hydrophilic due to ethanol moiety
N-(4-(4-Methyl-2-(phenylimino)thiazol-3(2H)-yl)-phenyl)acetamide (6a) 100–102 3240 (N–H), 1669 (C=O) Acetamide C=O enhances hydrogen bonding
(Z)-2-(4-Nitrobenzylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one 210–212 1670 (C=O), 1525 (NO₂ asym) High melting point due to rigid structure

Key Observations :

  • Melting Points : Derivatives with rigid backbones (e.g., dihydroimidazothiazoles) exhibit higher melting points than flexible analogs .
  • Spectroscopy : Nitro groups produce characteristic IR peaks at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), aiding structural confirmation .

Key Observations :

  • Antiproliferative Activity: Dihydronaphthoquinone-containing thiazoles () show higher activity than naphthalene analogs, suggesting substituent electronic effects are critical .
  • Anti-inflammatory Effects : Chlorophenyl and oxazole substituents enhance COX-2 inhibition in benzothiazole derivatives .

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